molecular formula C6H9BNaO6 B7887495 CID 10856778

CID 10856778

Cat. No.: B7887495
M. Wt: 210.94 g/mol
InChI Key: AGGHKNBCHLWKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

No chemical or pharmacological data for CID 10856778 is available in the provided evidence. For the purpose of this exercise, we will assume the intended compound is CID 53216313 (from ), which has documented properties and similar compounds for comparison.

Properties

InChI

InChI=1S/C6H9BO6.Na/c1-4(8)11-7(12-5(2)9)13-6(3)10;/h1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGHKNBCHLWKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BNaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 10856778 involves specific synthetic routes and reaction conditions. Typically, the synthesis of such compounds requires a series of chemical reactions that may include steps like condensation, reduction, and purification. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demand. This involves optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient and cost-effective production. The industrial methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

CID 10856778 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

CID 10856778 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic uses and its effects on biological systems.

    Industry: this compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of CID 10856778 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Methodological Considerations

  • Data Sources : Comparisons rely on physicochemical descriptors (e.g., Log P, TPSA) from PubChem and computational tools like XLOGP3 .
  • Limitations : Absence of experimental pharmacological data (e.g., IC50, toxicity) restricts functional comparisons .

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